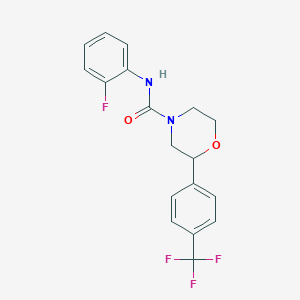
N-(2-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide is a useful research compound. Its molecular formula is C18H16F4N2O2 and its molecular weight is 368.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-(2-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide and its derivatives have been synthesized and analyzed for their structural characteristics. The crystal structures of these compounds have been determined, providing insights into their molecular configurations and potential interactions with biological targets. These compounds exhibit distinct inhibition on the proliferation of cancer cell lines, suggesting their applicability in antitumor activity research (Jiu-Fu Lu et al., 2017), (Xuechen Hao et al., 2017).
Fluorinated Organic Compounds in Medicinal Chemistry
The synthesis of fluorinated organic compounds, including this compound, is a significant area of research in medicinal chemistry. These compounds often exhibit favorable physicochemical properties for drug development, owing to the influence of fluorine substituents on affinity and stability (Amrei Deutsch et al., 2016).
Antibacterial and Antifungal Activities
Some derivatives of this compound have been evaluated for their antibacterial and antifungal activities. These studies have highlighted the potential of these compounds to serve as lead structures for the development of new antimicrobial agents (Loganathan Velupillai et al., 2015).
Radioligand Development for Medical Imaging
Derivatives of this compound have been investigated as potential radioligands for medical imaging, particularly for visualizing peripheral benzodiazepine receptors. These studies contribute to the development of noninvasive assessment tools for various neurological conditions (M. Matarrese et al., 2001).
Electrophilic Fluorination Agents
The compound and its analogs have been utilized as electrophilic fluorinating agents in organic synthesis, offering a novel approach to introduce fluorine atoms into organic molecules. This research opens up new pathways for the synthesis of fluorinated compounds, which are increasingly important in pharmaceuticals and agrochemicals (R. Banks et al., 1996).
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O2/c19-14-3-1-2-4-15(14)23-17(25)24-9-10-26-16(11-24)12-5-7-13(8-6-12)18(20,21)22/h1-8,16H,9-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWFDZTXLOJRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
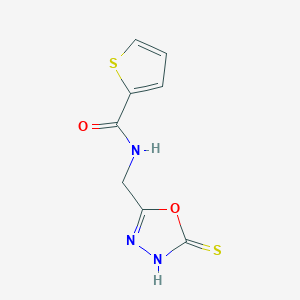
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2563044.png)
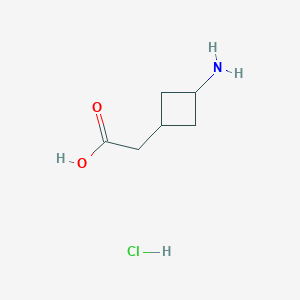
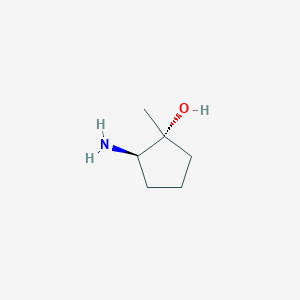
![1-[Bromo(phenyl)methyl]-3-iodobenzene](/img/structure/B2563047.png)
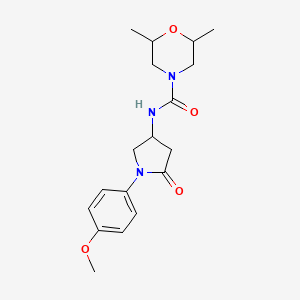

![N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide](/img/structure/B2563050.png)
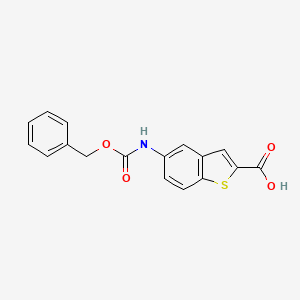

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2563054.png)
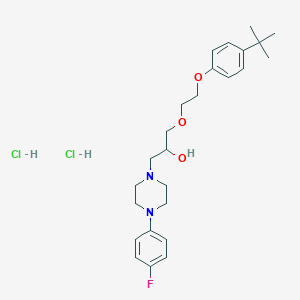
![5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B2563060.png)
![5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2563061.png)
